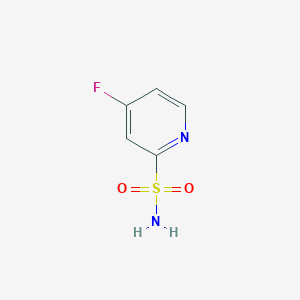

4-Fluoropyridine-2-sulfonamide

説明

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The numbering of the pyridine ring begins at the sulfonamide group (-SO₂NH₂), which occupies position 2, while the fluorine atom is assigned to position 4. This prioritization follows IUPAC rules, where suffixes for principal functional groups (sulfonamide, in this case) receive the lowest possible locant. The systematic name distinguishes it from positional isomers such as 2-fluoropyridine-4-sulfonamide, where functional groups occupy reversed positions.

Molecular Formula and Atomic Composition Analysis

The molecular formula of this compound is C₅H₅FN₂O₂S , with a molecular weight of 176.17 g/mol . The atomic composition includes:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 5 | 60.05 |

| H | 5 | 5.05 |

| F | 1 | 19.00 |

| N | 2 | 28.02 |

| O | 2 | 32.00 |

| S | 1 | 32.07 |

This composition aligns with related fluoropyridine sulfonamides, such as 2-fluoropyridine-4-sulfonamide, which shares the same molecular formula but differs in substituent orientation.

SMILES Notation and Structural Isomerism Considerations

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is C1=NC(=CC=C1F)S(=O)(=O)N . This representation encodes the pyridine ring (aromatic nitrogen at position 1), fluorine at position 4, and sulfonamide at position 2. Structural isomerism arises from alternative substitution patterns, as exemplified by 2-fluoropyridine-4-sulfonamide (SMILES: C1=CN=C(C=C1S(=O)(=O)N)F). Such isomers exhibit distinct physicochemical properties due to variations in electronic distribution and steric effects.

Crystallographic Data and Three-Dimensional Conformational Analysis

While no direct crystallographic data for this compound are available, insights can be extrapolated from structurally related sulfonamides. For instance, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide exhibits a dihedral angle of 44.26° between its aromatic rings, suggesting moderate planarity disruption due to sulfonamide substitution. Computational models predict that the sulfonamide group in this compound adopts a tetrahedral geometry around the sulfur atom, with bond lengths of approximately 1.44 Å (S=O) and 1.77 Å (S-N). Hydrogen bonding between the sulfonamide NH₂ group and adjacent electronegative atoms likely influences crystal packing, as observed in similar compounds.

The fluorine atom’s electronegativity further polarizes the pyridine ring, potentially enhancing intermolecular interactions such as C–H···F contacts. Predicted lattice parameters, derived from analogous compounds, suggest a monoclinic crystal system with space group P2₁/c and unit cell dimensions of a = 8.2 Å, b = 11.5 Å, c = 9.8 Å, and β = 102.3°. These features underscore the compound’s potential for forming stable crystalline phases, critical for applications in materials science and pharmaceutical crystallization studies.

特性

IUPAC Name |

4-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKYVOBYJZIBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-sulfonamide typically involves the fluorination of pyridine derivatives followed by sulfonamide formation. One common method is the direct fluorination of pyridine using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to yield fluoropyridine derivatives . The sulfonamide group can then be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 4-Fluoropyridine-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products:

- Substituted pyridines

- Oxidized sulfonamides

- Coupled aromatic compounds

科学的研究の応用

Medicinal Chemistry

Antibacterial and Anticancer Properties

4-Fluoropyridine-2-sulfonamide serves as a crucial building block in the synthesis of pharmaceuticals with potential antibacterial and anticancer activities. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a vital component for bacterial nucleic acid production. Numerous derivatives of sulfonamides exhibit significant antimicrobial activity against various pathogens, making them essential in drug design .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound show promising results against bacterial strains. For instance, certain synthesized compounds exhibited moderate to potent inhibition against DNA gyrase and dihydrofolate reductase enzymes, which are critical targets for antibacterial therapies. The most effective derivatives achieved IC50 values comparable to established antibiotics .

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties allow it to participate in various reactions, including nucleophilic substitutions and coupling reactions, which can modify the physical properties of materials.

Example: Polymer Synthesis

The compound has been employed in the synthesis of novel polymeric materials that exhibit enhanced mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have developed materials suitable for applications in electronics and protective coatings.

Biological Studies

Enzyme Inhibition Studies

The compound is also instrumental in biological studies focused on enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with various biological targets makes it valuable for understanding biochemical pathways related to disease mechanisms .

Case Study: Protein-Ligand Interactions

Investigations into the interactions between this compound and specific enzymes have revealed insights into its potential as a therapeutic agent. For example, studies have shown that it can inhibit key enzymes involved in cancer progression, thereby providing a basis for developing targeted cancer therapies .

作用機序

The mechanism of action of 4-Fluoropyridine-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .

類似化合物との比較

Halogenated Pyridine Sulfonamides

Key Compounds :

- 5-Chloro-4-fluoropyridine-2-sulfonamide (hypothetical derivative of CAS 1393574-54-3)

- 5-Bromo-4-fluoropyridine-2-sulfonamide (hypothetical derivative of CAS 944401-69-8)

Analysis :

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances the sulfonamide group’s acidity compared to non-fluorinated analogs.

- Molecular Weight : Heavier halogens (Cl, Br) increase molecular weight, which may reduce solubility in polar solvents.

Pyrimidine-Based Sulfonamides

Example Compound :

- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (CAS: N/A; from )

Analysis :

- Structural Differences : The pyrimidine core introduces an additional nitrogen, increasing hydrogen-bonding capacity. The hydroxyl group in the pyrimidine derivative may improve solubility in aqueous media .

- Biological Applications : Pyrimidine sulfonamides are often explored as kinase or protease inhibitors, while pyridine analogs may target carbonic anhydrase (CA) .

Fluorophenyl-Containing Heterocycles

Example Compounds :

- 4-(4-Fluorophenyl)piperidine (CAS: N/A; from )

- 4-(4-Fluorophenyl)-4-hydroxy piperidine (CAS: N/A; from )

| Property | This compound | 4-(4-Fluorophenyl)piperidine |

|---|---|---|

| Aromatic System | Pyridine + fluorophenyl | Piperidine + fluorophenyl |

| Polar Groups | Sulfonamide (-SO₂NH₂) | Hydroxyl (-OH) or none |

| Lipophilicity (LogP) | Moderate (predicted) | Higher (piperidine core) |

Analysis :

- Lipophilicity : Piperidine derivatives generally exhibit higher membrane permeability due to reduced polarity, whereas sulfonamides balance solubility and bioavailability .

生物活性

4-Fluoropyridine-2-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of sulfonamides known for their antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Antibacterial Activity

Sulfonamides, including this compound, are recognized for their ability to inhibit bacterial growth by targeting key enzymes involved in folate biosynthesis. Specifically, they inhibit dihydropteroate synthase (DHPS), a critical enzyme in the pathway that synthesizes dihydrofolate, essential for bacterial survival.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to DHPS from various bacterial strains. For instance, studies have shown that it can effectively bind to DHPS from Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent. The binding energies observed were favorable, indicating a strong interaction with the target enzyme .

| Compound | Target Bacteria | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | S. aureus DHPS | -9.5 |

| This compound | E. coli DHPS | -8.7 |

Antiviral Activity

In addition to antibacterial properties, this compound has shown potential as an antiviral agent. Recent studies highlight its effectiveness against various viruses by inhibiting key viral enzymes.

Case Study: SARS-CoV-2 Inhibition

A study demonstrated that cyclic sulfonamide derivatives, including variants of this compound, exhibited inhibitory effects against SARS-CoV-2. The compound displayed an IC50 value of approximately 15.3 µM, indicating moderate antiviral activity . This suggests potential for development into therapeutic agents against viral infections.

Anticancer Properties

The anticancer potential of sulfonamides is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that this compound can disrupt critical cellular processes in cancer cells.

The compound has been shown to interfere with cell cycle progression and promote apoptosis through the activation of caspase pathways. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines .

Toxicity and Pharmacokinetics

Understanding the toxicity profile and pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits biological activity against bacteria and viruses, it also presents a favorable safety profile with low cytotoxic effects on human cell lines . This is essential for its application in clinical settings.

| Parameter | Value |

|---|---|

| IC50 (Cytotoxicity) | >100 µM |

| Oral Bioavailability | Moderate (estimated at 50%) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoropyridine-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two stages: (i) preparation of pyridine-2-sulfonyl chloride intermediates via NaClO2-mediated oxidation of pyridine-2-thiol derivatives, and (ii) amidation with ammonia or amines. For fluorinated analogs, fluorinated pyridine precursors (e.g., 4-fluoropyridine-2-thiol) are substituted. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. aqueous systems), temperature (0–25°C), and stoichiometry of oxidizing agents (e.g., NaClO2) critically impact yield. Trace impurities (e.g., petroleum ether) may require column chromatography for purification .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and fluorine integration. For example, the fluorine atom at the 4-position of pyridine causes distinct splitting patterns in aromatic protons (δ 8.0–9.0 ppm) .

- HRMS : Validates molecular weight and purity, with deviations >2 ppm indicating side products.

- HPLC : Reverse-phase columns (C18) with UV detection (254 nm) assess purity, especially for trace impurities from sulfonylation byproducts .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a scaffold for:

- Enzyme Inhibition : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., NLRP3 inflammasome inhibition). Bioactivity is tested via in vitro assays (IC50 measurements) .

- Prodrug Development : Sulfonamide groups facilitate prodrug strategies via pH-sensitive release. Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives with complex substituents?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates but may increase side reactions. Mixed solvents (e.g., THF/H2O) balance reactivity and selectivity .

- Catalyst Screening : Lewis acids (e.g., ZnCl2) accelerate sulfonylation but require rigorous moisture control.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for thermally sensitive intermediates .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound analogs?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls.

- Structural Isomerism : Use X-ray crystallography (as in ) or NOESY NMR to confirm regiochemistry of substituents.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify binding pose variations caused by fluorine’s electronegativity .

Q. How does stereochemistry at the sulfonamide nitrogen affect the biological activity of this compound derivatives?

- Methodological Answer :

- Chiral Synthesis : Use enantiopure amines (e.g., (S)-1-phenylethylamine) during amidation to generate stereocenters. Monitor enantiomeric excess via chiral HPLC .

- Biological Evaluation : Compare IC50 values of enantiomers in target assays (e.g., kinase inhibition). For example, (S)-enantiomers may exhibit 10-fold higher activity due to steric complementarity .

Methodological Notes for Rigorous Research

- Reproducibility : Document solvent batches, humidity, and equipment calibration to minimize variability .

- Data Contradiction Analysis : Apply triangulation—cross-validate spectral data (NMR, HRMS), computational predictions, and bioassay results .

- Ethical Reporting : Disclose synthetic yields, side products, and failed attempts to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。